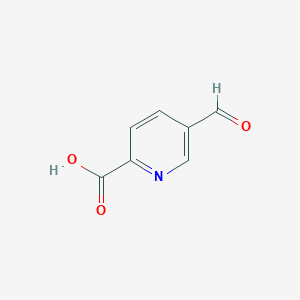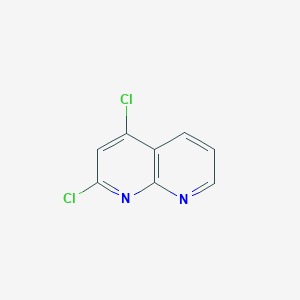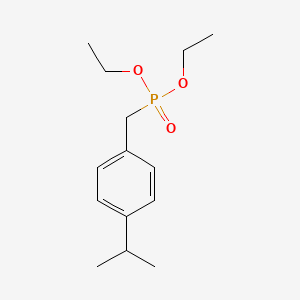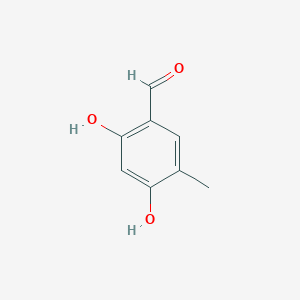
2,4-Dihydroxy-5-methylbenzaldehyde
Overview
Description
2,4-Dihydroxy-5-methylbenzaldehyde is a type of organic compound . It is a potential building block for bioactive compounds, specialty chemicals, and dyes . It undergoes regioselective mono-benzylation reaction under extremely mild basic conditions .
Molecular Structure Analysis
The molecular formula of 2,4-Dihydroxy-5-methylbenzaldehyde is C8H8O3 . The structure can be viewed using Java or Javascript .Chemical Reactions Analysis
2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions . It also undergoes condensation reaction with isonicotinic acid hydrazide in methanol to yield 2,4-dihydroxybenzaldehyde isonicotinoyl hydrazone, a new fluorescent reagent .Physical And Chemical Properties Analysis
The physical and chemical properties of 2,4-Dihydroxy-5-methylbenzaldehyde include a molecular weight of 152.15 . It is a solid at room temperature .Scientific Research Applications
Application in the field of Natural Compounds Chemistry
- Field : Natural Compounds Chemistry .
- Application : 2,4-Dihydroxy-5-methylbenzaldehyde is found in new benzaldehyde derivatives isolated from mangrove endophytic fungus (No. ZZF 32) from the South China Sea .
- Method : The compounds were isolated from the ethyl acetate extract of the marine fungus. The new compounds were elucidated on the basis of a comprehensive analysis of the detailed 1D and 2D spectroscopic data .
- Results : Two new benzaldehyde derivatives were discovered, including 6-ethyl-2-hydroxy-4-methoxy-3-methylbenzaldehyde and 6-ethyl-2, 4-dihydroxy-3-methylbenzaldehyde .
Application in the field of Antimicrobial and Antioxidant Activities
- Field : Antimicrobial and Antioxidant Activities .
- Application : The root bark essential oil of Periploca sepium and its main component 2-Hydroxy-4-methoxybenzaldehyde exhibited antimicrobial activities on all test bacteria and fungi, and also showed moderate antioxidant activity .
- Method : The root bark essential oil of Periploca sepium was obtained by hydrodistillation and investigated by GC and GC-MS .
- Results : Both the essential oil and 2-hydroxy-4-methoxybenzaldehyde exhibited antimicrobial activities on all test bacteria and fungi, with MBC/MFC values ranging from 125 μg/mL to 300 μg/mL, MIC values from 80 μg/mL to 300 μg/mL, and IC 50 values from 63.29 μg/mL to 167.30 μg/mL .
Application in the field of Specialty Chemicals and Dyes
- Field : Specialty Chemicals and Dyes .
- Application : 2,4-Dihydroxybenzaldehyde is a potential building block for bioactive compounds, specialty chemicals and dyes .
- Method : Not specified .
- Results : Not specified .
Application in the field of Liquid Crystal Synthesis
- Field : Liquid Crystal Synthesis .
- Application : 2-Hydroxy-4-methylbenzaldehyde is used as an intermediate for synthesis of liquid crystal .
- Method : Not specified .
- Results : Not specified .
Application in the field of Phase Transfer Catalyzed Polymerization
- Field : Phase Transfer Catalyzed Polymerization .
- Application : 4-Hydroxy-3,5-dimethylbenzaldehyde was used as a reagent during the phase transfer catalyzed polymerization of 4-hydroxy-3,5-dimethylbenzyl alcohol .
- Method : Not specified .
- Results : Not specified .
Application in the field of Food, Drug, Pesticide or Biocidal Product Use
- Field : Food, Drug, Pesticide or Biocidal Product Use .
- Application : 2-Hydroxy-5-methylbenzaldehyde is used in laboratory chemicals .
- Method : Not specified .
- Results : Not specified .
Application in the field of Regioselective Mono-benzylation
- Field : Regioselective Mono-benzylation .
- Application : 2,4-Dihydroxybenzaldehyde undergoes regioselective mono-benzylation reaction under extremely mild basic conditions .
- Method : Not specified .
- Results : Not specified .
Application in the field of Synthesis of Ethyl 3,5-dibromo-2,4-dihydroxycinnamate
- Field : Synthesis of Ethyl 3,5-dibromo-2,4-dihydroxycinnamate .
- Application : 2,4-Dihydroxybenzaldehyde was used in two-step synthesis of ethyl 3,5-dibromo-2,4-dihydroxycinnamate .
- Method : Not specified .
- Results : Not specified .
Application in the field of Laboratory Chemicals
Safety And Hazards
properties
IUPAC Name |
2,4-dihydroxy-5-methylbenzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8O3/c1-5-2-6(4-9)8(11)3-7(5)10/h2-4,10-11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JATWPRIBCRVOHC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1O)O)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40610809 | |
| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
152.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,4-Dihydroxy-5-methylbenzaldehyde | |
CAS RN |
39828-37-0 | |
| Record name | 2,4-Dihydroxy-5-methylbenzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40610809 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



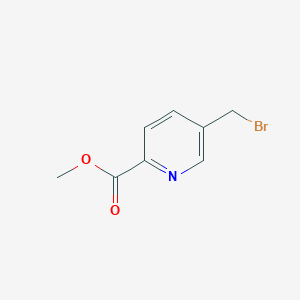
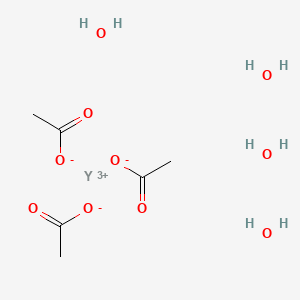
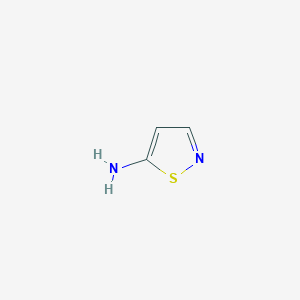
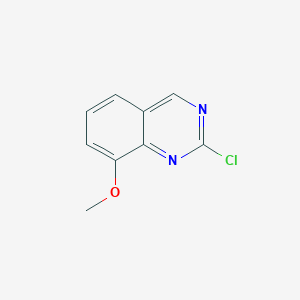
![3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine](/img/structure/B1592245.png)
